molecular formula C10H20N2O2 B2828693 Methyl 4-(4-methylpiperazin-1-yl)butanoate CAS No. 1087613-94-2

Methyl 4-(4-methylpiperazin-1-yl)butanoate

Cat. No. B2828693
CAS RN: 1087613-94-2
M. Wt: 200.282
InChI Key: SCFNPMKFSFHYOE-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methylpiperazin-1-yl)butanoate” is a chemical compound with the molecular formula C9H18N2O2 . It is related to 4-(4-Methylpiperazin-1-yl)butanoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanoate group attached to a methylpiperazine group . The InChI code for this compound is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 186.25 . The compound is sealed in dry, room temperature conditions for storage .

Scientific Research Applications

Analytical and Structural Characterization

Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), an analogue of 5F-ADB, has been comprehensively analyzed. Techniques such as GC–MS, LC–MS, X-ray diffraction, NMR, and FTIR spectroscopies, alongside quantum calculations, were employed to provide a detailed structural characterization. This study broadens the understanding of psychoactive substances for forensic and clinical applications Dybowski et al., 2021.

Chemical Kinetics and Combustion

The autoignition characteristics of methyl butanoate, a biodiesel surrogate, were examined across various conditions, contributing to a detailed chemical kinetic model. This research elucidates the combustion behavior of esters in biofuels, providing insights into their utilization for energy production Dooley et al., 2008.

Neuroinflammation Imaging

[11C]CPPC, a PET radiotracer targeting CSF1R, demonstrates the potential for non-invasive imaging of microglia in neuroinflammatory conditions. This advancement could significantly impact the development of therapeutics for neurological disorders Horti et al., 2019.

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, including derivatives similar in structure to Methyl 4-(4-methylpiperazin-1-yl)butanoate, investigated their efficacy as corrosion inhibitors. This research, employing density functional theory, contributes to the development of new materials for corrosion protection Wang et al., 2006.

Phase I Metabolism and Detection

The in vitro metabolism of MDMB-4en-PINACA, a synthetic cannabinoid, was studied using human liver microsomes, leading to the identification of metabolites for forensic analysis. This work enhances the detection of novel psychoactive substances in biological samples Jiang et al., 2007.

Solubility and Density in Binary Mixtures

The study on viscosities and densities for binary mixtures involving N-methylpiperazine, a compound structurally related to this compound, contributes to the understanding of solvent interactions crucial for chemical processing and formulation Chen et al., 2005.

Safety and Hazards

“Methyl 4-(4-methylpiperazin-1-yl)butanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-(4-methylpiperazin-1-yl)butanoate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFNPMKFSFHYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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